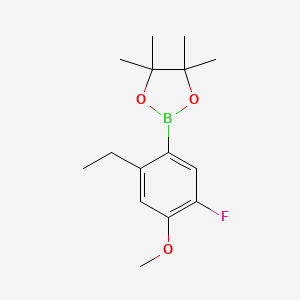










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH2:11][CH3:12].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[CH3:42][C:43]1([CH3:50])[C:47]([CH3:49])([CH3:48])[O:46][BH:45][O:44]1.C(N(CC)CC)C>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl>[CH2:11]([C:3]1[CH:4]=[C:5]([O:9][CH3:10])[C:6]([F:8])=[CH:7][C:2]=1[B:45]1[O:46][C:47]([CH3:49])([CH3:48])[C:43]([CH3:50])([CH3:42])[O:44]1)[CH3:12] |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)F)OC)CC
|
|
Name
|
|
|
Quantity
|
4.12 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
|
|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OBOC1(C)C)C
|
|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
801 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was degassed with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
washing with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was redissolved in EtOAc (30 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was triturated with methanol
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1)OC)F)B1OC(C(O1)(C)C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |